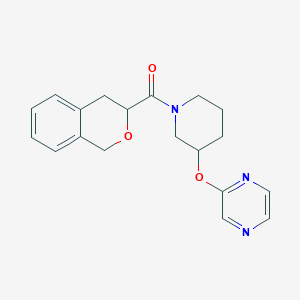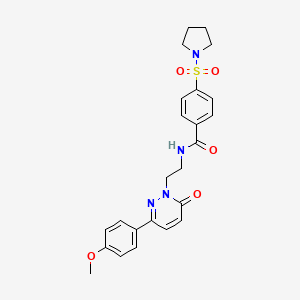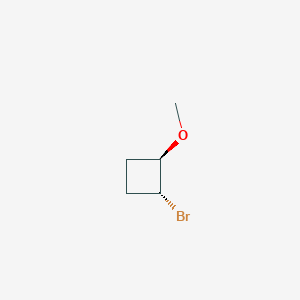
(1R,2R)-1-Bromo-2-methoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Bromo-2-methoxycyclobutane is a chiral organic compound with the molecular formula C5H9BrO. It features a cyclobutane ring substituted with a bromine atom at the first carbon and a methoxy group at the second carbon. The compound’s chirality arises from the two stereocenters at the substituted carbons, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Bromo-2-methoxycyclobutane typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide, while reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of (1R,2R)-2-methoxycyclobutanol, (1R,2R)-2-methoxycyclobutanenitrile, etc.
Elimination: Formation of 1-methoxycyclobutene.
Oxidation: Formation of (1R,2R)-2-methoxycyclobutanone.
Reduction: Formation of (1R,2R)-2-methoxycyclobutane.
Scientific Research Applications
(1R,2R)-1-Bromo-2-methoxycyclobutane has several applications in scientific research:
Stereochemical Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in organic reactions.
Pharmaceutical Research: It can serve as an intermediate in the synthesis of chiral drugs and biologically active molecules.
Material Science: The compound can be used in the development of chiral materials and catalysts for asymmetric synthesis.
Chemical Biology: It can be employed in the design of molecular probes and sensors for studying biological systems.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Bromo-2-methoxycyclobutane in chemical reactions involves its ability to participate in nucleophilic substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group. The methoxy group can also influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(1R,2R)-1-Bromo-2-hydroxycyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2R)-1-Bromo-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of a methoxy group.
(1R,2R)-1-Bromo-2-fluorocyclobutane: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: (1R,2R)-1-Bromo-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can participate in various chemical transformations and influence the compound’s reactivity and selectivity. The combination of the bromine and methoxy groups in a chiral cyclobutane ring makes it a versatile compound for stereochemical and synthetic applications.
Properties
IUPAC Name |
(1R,2R)-1-bromo-2-methoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-7-5-3-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWRQVPBLZGPV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
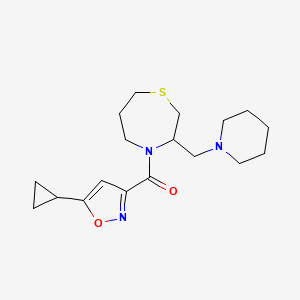
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

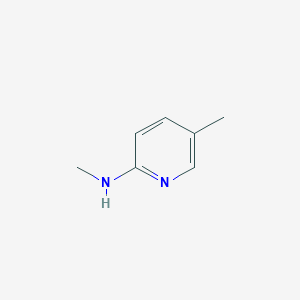

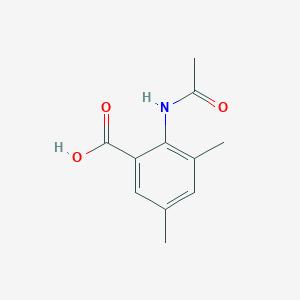
![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)
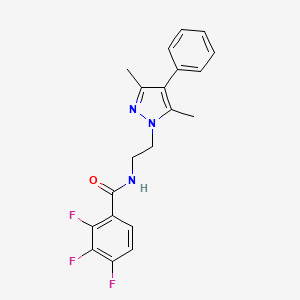
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)

![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)
